molecular formula C12H12O3S2 B109945 Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate CAS No. 28569-88-2

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate

Cat. No.: B109945
CAS No.: 28569-88-2
M. Wt: 268.4 g/mol
InChI Key: UPTVHSCRWQCIOS-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (CAS: 28569-88-2) is a heterocyclic ester featuring a central hydroxyl-bearing carbon substituted with two thiophen-2-yl groups and an ethyl ester moiety. Its molecular formula is C₁₂H₁₂O₃S₂, with a molecular weight of 268.35 g/mol . The compound is stored under cool (2–8°C), dry, and light-protected conditions due to its sensitivity to environmental factors . It is structurally significant for its dual thiophene rings, which confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S2/c1-2-15-11(13)12(14,9-5-3-7-16-9)10-6-4-8-17-10/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTVHSCRWQCIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508122
Record name Ethyl hydroxydi(thiophen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28569-88-2
Record name Ethyl hydroxydi(thiophen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate typically involves the reaction of 2-thienyllithium with ethyl thiophene-2-glyoxylate . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H12O3S2
  • Molecular Weight : 268.35 g/mol
  • CAS Number : 28569-88-2

The compound features two thiophene rings attached to a central carbon that also bears a hydroxyl group and an acetate moiety. This unique structure enhances its reactivity and potential interactions with biological systems.

Chemical Synthesis and Research Applications

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : The compound is utilized in the development of more complex organic molecules, acting as an intermediate in various chemical reactions .
  • Electrophilic Reactions : The thiophene rings allow for electrophilic and nucleophilic interactions, making it suitable for diverse chemical transformations.

Biological Applications

The biological relevance of this compound is underscored by its potential roles in medicinal chemistry:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activities, indicating that this compound may also possess such properties.
  • Anti-inflammatory Effects : Research into related thiophene derivatives has shown promise in reducing inflammation, suggesting potential therapeutic uses for this compound.

Material Science

This compound is also significant in materials science:

  • Organic Semiconductors : The compound's electronic properties make it suitable for use in the production of organic semiconductors and light-emitting diodes (OLEDs) .
  • Advanced Materials Development : Its unique structure allows for the creation of conductive polymers and other advanced materials that can be applied in electronics and optoelectronics.

Case Study 1: Synthesis Methodology

A notable synthesis method involves the reaction of 2-thienyllithium with ethyl thiophene-2-glyoxylate. This method has been adapted for scalability while maintaining product integrity .

In studies assessing the biological activity of similar thiophene derivatives, compounds exhibiting structural similarities have demonstrated significant antimicrobial and anti-inflammatory effects. This suggests that this compound could be explored further for its pharmacological properties.

Mechanism of Action

The mechanism of action for Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate involves its interaction with various molecular targets. The thiophene rings play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include electrophilic and nucleophilic interactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural analogs differ in ester groups, substituents, or counterions. A comparative analysis is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Storage Conditions Biological Relevance References
Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate C₁₂H₁₂O₃S₂ 268.35 Ethyl ester, 2 thiophen-2-yl 2–8°C (storage) Pharmaceutical impurity
Mthis compound C₁₁H₁₀O₃S₂ 254.32 Methyl ester, 2 thiophen-2-yl Synthesis yield: 60% Intermediate in organic synthesis
Sodium 2-hydroxy-2,2-di(thiophen-2-yl)acetate C₁₀H₈NaO₃S₂ 263.28 Sodium salt, 2 thiophen-2-yl Complies with USP/EMA standards Tiotropium impurity (pharma)
Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate C₁₄H₁₃NO₃S 275.32 Ethyl ester, phenyl, thiazole 95–97°C (melting range) Crystallography studies
Ethyl 2-thiopheneacetate C₈H₁₀O₂S 170.23 Ethyl ester, single thiophene Not reported Simple thiophene derivative

Key Observations :

  • This property may improve binding affinity in biological systems.
  • Ester Group Variants : The methyl ester analog (254.32 g/mol) is lighter and synthetically accessible (60% yield via Grignard reaction) , while the sodium salt (263.28 g/mol) is a polar derivative used in pharmaceutical quality control .
  • Thermal Stability : Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate exhibits a higher melting range (95–97°C) due to aromatic and heterocyclic rigidity , whereas the target compound’s stability is inferred from storage guidelines.

Biological Activity

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate is a compound that has garnered interest in the fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two thiophene rings attached to a central carbon with a hydroxyl group and an ethyl acetate moiety. Its molecular formula is C12H12O3S2C_{12}H_{12}O_3S_2, with a molecular weight of approximately 268.35 g/mol. The thiophene rings contribute to its reactivity and potential interactions with various biological molecules, enhancing its bioavailability and activity in biological systems.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through mechanisms such as:

  • Electrophilic and Nucleophilic Interactions : The compound can act as both an electrophile and nucleophile, facilitating reactions with proteins and nucleic acids.
  • Hydrogen Bonding and π-stacking : The thiophene moieties allow for π-stacking interactions with aromatic residues in target proteins, which is crucial for binding affinity.

Antimicrobial Activity

Research indicates that compounds with similar thiophene structures exhibit significant antimicrobial properties. This compound is hypothesized to possess similar activities based on structural analogies. Preliminary studies suggest potential efficacy against various pathogens, including bacteria and fungi .

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameMIC (µg/mL)Mechanism of Action
Compound A0.22Inhibits cell wall synthesis
Compound B0.25Disrupts membrane integrity
This compoundTBDPotential interaction with metabolic pathways

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against cholinesterases. In vitro studies have demonstrated that derivatives similar to this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Data

Compound NameIC50 (µM)Target Enzyme
Compound C4.6BChE
Compound D5.3AChE
This compoundTBDTBD

Case Studies

Several studies have highlighted the biological potential of thiophene derivatives:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Candida albicans. The results indicated that compounds with structural similarities to this compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL, demonstrating significant antibacterial properties .
  • Cholinesterase Inhibition : Research on thiophene hybrids has shown that certain compounds possess IC50 values comparable to established drugs like galantamine for inhibiting cholinesterases. This suggests that this compound may also serve as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is synthesized via a three-step process involving Grignard reagent formation. Magnesium is reacted with diethyl ether at 0–35°C for 3 hours, followed by reflux at 45°C for 45 minutes. The final step involves quenching at 20°C, yielding ~60% after purification by recrystallization (e.g., methanol/ethyl acetate mixtures). Yield optimization may involve adjusting stoichiometry, solvent purity, or reaction temperature gradients to minimize byproducts .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Key precautions include:
  • Storage : Keep in a dark, dry environment at 2–8°C to prevent degradation .
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (H315, H319) and inhalation hazards (H335) .
  • Waste Disposal : Segregate waste and use certified biohazard disposal services to comply with federal regulations .

Q. How can common impurities or byproducts be identified and separated during synthesis?

  • Methodological Answer : Byproducts like unreacted thiophene derivatives or esterification intermediates can be identified via HPLC (reverse-phase C18 columns) or GC-MS . Purification strategies include:
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients.
  • Recrystallization : Methanol/ethyl acetate (2:8) mixtures to isolate the target compound .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT (e.g., B3LYP functional with 6-31G* basis sets) calculates molecular orbitals, electrostatic potentials, and reaction pathways. For example:
  • HOMO-LUMO Gaps : Predicts charge-transfer interactions in thiophene rings.
  • Thermochemical Accuracy : Validate with experimental atomization energies (average deviation <2.4 kcal/mol) .
  • Solvent Effects : Include polarizable continuum models (PCM) for solvation free energy .

Q. What experimental techniques characterize the crystalline structure of this compound?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Single-crystal XRD using SHELX software (SHELXL for refinement) resolves bond lengths and angles. Data collection at 100K improves resolution .
  • Powder XRD : Identifies polymorphs or amorphous content.
  • Validation : Compare computed (DFT-optimized) and experimental geometries to confirm stereoelectronic effects .

Q. How do thiophene rings influence the compound’s stability and aerobic oxidation pathways?

  • Methodological Answer : Thiophene’s electron-rich π-system increases susceptibility to oxidation. Degradation studies involve:
  • Spontaneous Aerobic Oxidation : Expose to O₂ at 25°C; monitor via NMR (disappearance of hydroxyl proton at δ 4.5 ppm) or HPLC (new peaks at ~10 min retention time).
  • Degradation Products : Likely include diketones or sulfoxides, identified via HRMS (e.g., m/z 184.21 for Ethyl 2-oxo-2-(thiophen-2-yl)acetate) .

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